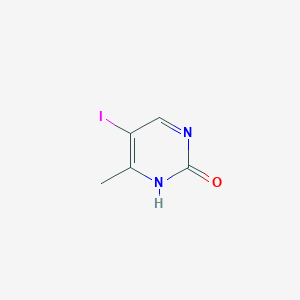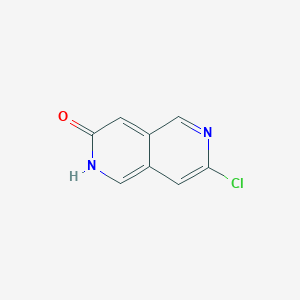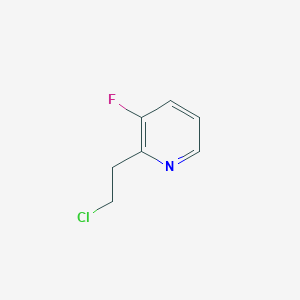
Sodium3-(trifluoromethyl)pyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium3-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C6H3F3NNaO2S. It is a sodium salt derivative of pyridine, characterized by the presence of a trifluoromethyl group at the third position and a sulfinate group at the second position of the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium3-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 3-(trifluoromethyl)pyridine-2-sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The purification process may involve crystallization or recrystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium3-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.
Oxidation Reactions: The compound can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions often involving the use of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are alkyl or aryl pyridine derivatives.
Oxidation Reactions: The primary products are sulfonates.
Reduction Reactions: The main products are sulfides.
Applications De Recherche Scientifique
Sodium3-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium3-(trifluoromethyl)pyridine-2-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with electrophilic centers in the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium4-(trifluoromethyl)pyridine-2-sulfinate
- Sodium2-(trifluoromethyl)pyridine-3-sulfinate
- Sodium6-methylpyridine-2-sulfinate
Uniqueness
Sodium3-(trifluoromethyl)pyridine-2-sulfinate is unique due to the specific positioning of the trifluoromethyl and sulfinate groups on the pyridine ring. This unique structure imparts distinct reactivity and stability compared to other similar compounds. The presence of the trifluoromethyl group at the third position enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C6H3F3NNaO2S |
|---|---|
Poids moléculaire |
233.15 g/mol |
Nom IUPAC |
sodium;3-(trifluoromethyl)pyridine-2-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-2-1-3-10-5(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Clé InChI |
FCFBBSIOZLYUPW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(N=C1)S(=O)[O-])C(F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)









